gamma-Terpinene

Catalog No.
S576284
CAS No.
99-85-4
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Terpinene

CAS Number

99-85-4

Product Name

gamma-Terpinene

IUPAC Name

1-methyl-4-propan-2-ylcyclohexa-1,4-diene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,7-8H,5-6H2,1-3H3

InChI Key

YKFLAYDHMOASIY-UHFFFAOYSA-N

SMILES

CC1=CCC(=CC1)C(C)C

Solubility

6.37e-05 M
0.00868 mg/mL at 22 °C
Insoluble in water; soluble in most fixed oils
Soluble (in ethanol)

Synonyms

1,4-p-menthadiene, alpha-terpinene, beta-terpinene, gamma-terpinene

Canonical SMILES

CC1=CCC(=CC1)C(C)C

Antimicrobial Activity

Studies have investigated the potential antimicrobial properties of gamma-terpinene against various pathogens. Research has shown that gamma-terpinene extracted from Melaleuca alternifolia (tea tree oil) exhibits antimicrobial activity against several human pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans [].

Anti-inflammatory and Antioxidant Properties

Gamma-terpinene's potential anti-inflammatory and antioxidant properties have also been explored in scientific research. Studies suggest that gamma-terpinene may possess anti-inflammatory and antioxidant effects, although further investigation is needed to elucidate the underlying mechanisms [].

Other Potential Applications

Gamma-terpinene's research extends beyond these areas. Some studies have explored its potential as a:

  • Hydrogen precursor: In chemistry, gamma-terpinene has been investigated as a potential hydrogen precursor in the catalytic transfer hydrogenation of silyl enol ethers [].
  • Reference compound: It has also served as a reference compound in studies investigating the kinetic properties of ozonolysis, the chemical reaction between ozone and alkenes [].
  • Hydrogen atom donor: Additionally, research has examined its use as a hydrogen atom donor in chromium-catalyzed radical cyclization, a specific type of organic reaction [].

Gamma-Terpinene is a naturally occurring monoterpene with the molecular formula C10H16C_{10}H_{16} and a molecular weight of approximately 136.23 g/mol. It is characterized by its unique chemical structure, which includes two double bonds, making it an isomer of other terpenes such as alpha-terpinene and beta-terpinene. Gamma-Terpinene is commonly found in essential oils from various plants, including thyme, cumin, and coriander, and is known for its distinctive aromatic properties that contribute to its use in perfumery and flavoring applications .

The mechanism of action of γ-Terpinene is still being explored. Studies suggest it might exert its effects through various pathways:

  • Antimicrobial activity: γ-Terpinene may disrupt bacterial cell membranes, leading to cell death.
  • Anti-inflammatory activity: It might modulate the activity of inflammatory enzymes and signaling pathways.
  • Antioxidant activity: The molecule's structure allows it to scavenge free radicals, protecting cells from oxidative damage.
, particularly oxidation. It can be oxidized into p-cymene through processes involving oxidants like potassium permanganate or air. The oxidative dehydrogenation of gamma-terpinene has been studied extensively, revealing that it can yield p-cymene under catalyst-free conditions when exposed to air . Additionally, gamma-terpinene reacts with nitrogen oxides, leading to the formation of organic nitrates and secondary organic aerosols, which are significant in atmospheric chemistry .

Gamma-Terpinene exhibits notable biological activities, including antioxidant and antibacterial properties. Research indicates that it can scavenge free radicals and inhibit the growth of various bacterial strains, making it a valuable compound in food preservation and medicinal applications . Its antioxidant capacity is enhanced when combined with other compounds such as alpha-tocopherol, demonstrating synergistic effects that further improve its efficacy .

Gamma-Terpinene can be synthesized through several methods:

  • Natural Extraction: Isolated from essential oils of plants like thyme and cumin.
  • Oxidative Dehydrogenation: Utilizing oxidants like potassium permanganate or air under specific conditions to convert gamma-terpinene into p-cymene.
  • Catalyst-Free Reactions: Continuous flow setups have been developed to facilitate the dehydrogenation process without catalysts, relying solely on air as an oxidant .

Gamma-Terpinene has diverse applications across various industries:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma.
  • Cosmetics: Incorporated into perfumes and personal care products for fragrance.
  • Pharmaceuticals: Explored for its potential health benefits, including antimicrobial properties.
  • Agriculture: Investigated for use in natural pesticides due to its insecticidal effects .

Studies on gamma-terpinene's interactions reveal its potential synergistic effects when combined with other antioxidants. For example, the combination with alpha-tocopherol enhances its antioxidant capacity significantly. Additionally, its reactions with nitrogen oxides in the atmosphere lead to the formation of secondary organic aerosols, which have implications for air quality and climate change .

Gamma-Terpinene shares structural similarities with several other terpenes. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Features
Alpha-TerpineneContains one double bond conjugated with a methyl groupMore reactive than gamma-terpinene; used in similar applications but exhibits different biological activity
Beta-TerpineneSimilar structure but differs in double bond placementLess common in essential oils; exhibits distinct flavor profiles compared to gamma-terpinene
P-CymeneOxidation product of gamma-terpineneExhibits strong aromatic properties; used widely in fragrance formulations
LimoneneContains a different arrangement of double bondsKnown for citrus aroma; widely used in cleaning products and as a food additive

Gamma-terpinene's unique structure and properties make it an important compound in both natural products chemistry and industrial applications. Its biological activities further enhance its significance in health-related fields.

gamma-Terpinene is a monoterpene hydrocarbon with the molecular formula C10H16, representing a molecular weight of 136.23-136.24 grams per mole [1] [2] [3]. The compound belongs to the cyclohexadiene family and is systematically named as 1-methyl-4-propan-2-ylcyclohexa-1,4-diene according to International Union of Pure and Applied Chemistry nomenclature [5] [9]. The structural framework consists of a six-membered cyclohexadiene ring bearing two substituents: a methyl group at position 1 and an isopropyl group at position 4 [1] [2].

The canonical SMILES notation for gamma-terpinene is CC1=CCC(=CC1)C(C)C, which clearly depicts the arrangement of carbon atoms within the cyclohexadiene framework [5] [9]. The molecule contains two double bonds positioned at the 1,4-positions of the cyclohexane ring, creating a conjugated diene system [1] [2]. This structural arrangement places gamma-terpinene within the para-mentha-1,4-diene classification, distinguishing it from other terpinene isomers by the specific positioning of its double bonds [3] [8].

The three-dimensional molecular geometry reveals the cyclohexadiene ring adopting a planar conformation due to the presence of the conjugated double bond system [5]. The isopropyl substituent at position 4 introduces conformational flexibility through rotation around the carbon-carbon single bond connecting it to the ring system [7] [19]. This structural feature becomes particularly important when considering the molecule's conformational behavior and spectroscopic properties.

Stereochemistry and Conformational Analysis

gamma-Terpinene exhibits interesting conformational characteristics due to the rotational freedom of the isopropyl group attached to the cyclohexadiene ring [7] [19]. Theoretical calculations at the density functional theory level using the B3LYP/6-311++G(d,p) basis set have identified three distinct conformational minima corresponding to different orientations of the isopropyl substituent [7] [19]. These conformations are designated as Trans (T), Gauche+ (G+), and Gauche- (G-) forms, based on the dihedral angle relationships within the isopropyl group [7] [19].

The Trans conformer represents the most thermodynamically stable form, with the two Gauche conformers estimated to be approximately 1.75 kilojoules per mole higher in energy [7]. Matrix isolation infrared spectroscopy studies conducted in xenon and argon matrices have confirmed the presence of all three conformers in experimental samples, with the Trans form dominating in diluted matrices as predicted by theoretical calculations [7] [19]. The conformational distribution shifts toward the Gauche forms upon matrix annealing and in neat liquid gamma-terpinene samples [7] [19].

The conformational analysis reveals that the isopropyl group rotation represents the primary source of structural flexibility in gamma-terpinene [7] [19]. The energy barriers between conformers are relatively low, allowing for facile interconversion at ambient temperatures [7]. This conformational mobility has significant implications for the molecule's spectroscopic behavior, as each conformer contributes distinct vibrational frequencies and intensities to the overall spectrum [7] [19].

Unlike alpha-terpinene, gamma-terpinene does not possess chiral centers and therefore does not exhibit optical isomerism [3] [18]. The molecule's symmetry properties and lack of stereogenic centers result in a racemic compound designation, with optical rotation values near zero (-1.0 to +1.0 degrees) [10] [22]. This stereochemical simplicity distinguishes gamma-terpinene from many other monoterpenes that exhibit complex stereoisomeric relationships.

Physical Constants

Boiling Point (181-183°C)

gamma-Terpinene exhibits a boiling point range of 181-183°C under standard atmospheric pressure conditions [10] [11] [12]. This thermal property reflects the intermolecular forces present in the liquid phase and the molecular weight of the compound [10] [12]. The relatively narrow boiling point range indicates high purity in commercial samples and provides a reliable parameter for compound identification and purification processes [10] [11].

Comparative analysis with other monoterpenes reveals that gamma-terpinene's boiling point falls within the typical range for C10H16 hydrocarbon structures [11]. The boiling point value of 183°C has been consistently reported across multiple analytical sources, with minor variations attributed to measurement conditions and sample purity [10] [12] [13]. This thermal property serves as a critical parameter for gas chromatographic separation and identification protocols used in analytical chemistry applications [10] [11].

Melting Point (-10°C)

The melting point of gamma-terpinene has been determined to be -10°C, indicating that the compound exists as a liquid at ambient temperatures [3] [11] [12]. This low melting point is characteristic of many monoterpene hydrocarbons and reflects the molecular packing efficiency in the crystalline state [11] [12]. The negative melting point value demonstrates that gamma-terpinene remains fluid under typical storage and handling conditions [3] [11].

Some literature sources report alternative melting point estimates ranging from -31.15°C to -59.03°C based on computational predictions [12] [13] [16]. However, the experimentally determined value of -10°C appears to be the most reliable and widely accepted measurement [3] [11]. This physical constant provides important information for formulation development and storage requirement specifications [11] [12].

Density (0.85 g/mL at 25°C)

gamma-Terpinene exhibits a density of 0.85 grams per milliliter when measured at 25°C, placing it among the lighter organic liquids [10] [12] [13]. This density value reflects the molecular packing efficiency and intermolecular interactions present in the liquid state [10] [12]. The relatively low density compared to water (1.0 g/mL) indicates that gamma-terpinene will form a separate layer when mixed with aqueous solutions [12] [13].

Temperature-dependent density measurements reveal slight variations, with values of 0.849-0.851 grams per milliliter reported at 20°C [4] [10] [22]. The specific gravity (relative density) has been measured as 0.846-0.849 when referenced to water at standard conditions [3] [14] [22]. These density parameters are essential for accurate volumetric calculations in analytical and industrial applications [10] [12] [13].

Refractive Index

The refractive index of gamma-terpinene has been measured as 1.47-1.475 when determined at 20°C using the sodium D-line wavelength [4] [10] [14]. This optical property provides valuable information about the compound's electronic polarizability and molecular structure [10] [14]. The refractive index serves as a reliable identification parameter and quality control measure for commercial gamma-terpinene samples [4] [10].

Precise measurements using standardized conditions report a refractive index value of 1.474 at 20°C [4] [12] [13]. The relatively high refractive index compared to saturated hydrocarbons reflects the presence of the conjugated double bond system within the cyclohexadiene ring [10] [14]. This optical property remains stable under normal storage conditions and provides a rapid analytical method for compound verification [4] [10] [14].

Solubility Characteristics (0.00868 mg/mL at 22°C)

gamma-Terpinene exhibits limited water solubility, with experimental determinations reporting 0.00868 milligrams per milliliter at 22°C [16] [17]. This low aqueous solubility is characteristic of nonpolar hydrocarbon structures and reflects the hydrophobic nature of the monoterpene framework [16] [17]. Alternative measurements report water solubility values of 8.678 milligrams per liter at 23.5°C, which corresponds closely to the previously mentioned concentration [12] [13] [16].

The compound demonstrates complete miscibility with organic solvents, particularly alcohols and other nonpolar media [22]. The partition coefficient (log P) between octanol and water has been determined experimentally as 4.50, with computational estimates ranging from 4.5 to 4.75 [3] [16] [18]. This high log P value confirms the lipophilic character of gamma-terpinene and its preference for organic phases over aqueous environments [16] [18].

Solubility studies conducted under controlled conditions indicate that gamma-terpinene forms clear, colorless to faintly yellow solutions when dissolved in appropriate organic solvents [12] [13]. The limited water solubility necessitates the use of co-solvents or emulsification techniques for applications requiring aqueous formulations [12] [22]. These solubility characteristics significantly influence the compound's behavior in biological systems and industrial processes [16] [17] [18].

Solubility ParameterValueTemperature (°C)Reference
Water Solubility0.00868 mg/mL22 [16] [17]
Water Solubility8.678 mg/L23.5 [12] [13]
Log P (octanol/water)4.5025 [16] [18]
Organic Solvent MiscibilityCompleteAmbient [22]

Spectroscopic Properties

IR Spectroscopy Analysis

Infrared spectroscopy of gamma-terpinene reveals characteristic absorption bands that provide structural fingerprint information for compound identification [19] [23] [27]. The spectrum displays distinctive carbon-hydrogen stretching vibrations at 2818 wavenumbers, which serve as diagnostic markers for the terpinene structure [19] [27]. This band shows notable intensity variations under thermal treatment conditions, decreasing significantly when samples are heated above 175°C [27].

The carbon-carbon double bond stretching region exhibits a prominent absorption at 946 wavenumbers, which is specifically associated with the conjugated diene system present in gamma-terpinene [19] [27]. This spectral feature distinguishes gamma-terpinene from other monoterpene isomers and provides valuable structural information about the double bond positioning [19] [27]. Additional characteristic bands appear at 781 wavenumbers, corresponding to out-of-plane carbon-hydrogen wagging vibrations [19] [27].

Matrix isolation infrared spectroscopy studies conducted in argon and xenon matrices have provided detailed vibrational assignments for all three conformers of gamma-terpinene [19]. The spectral analysis reveals that each conformational form contributes distinct absorption patterns, with the Trans conformer dominating in diluted matrices [19]. Comparative studies with alpha-phellandrene demonstrate the unique spectral signatures associated with 1,4-diene versus 1,3-diene structural arrangements [19].

Temperature-dependent infrared spectroscopy investigations reveal thermal stability characteristics through band intensity monitoring [27]. The characteristic terpinene bands at 781, 946, and 2818 wavenumbers show progressive disappearance with increasing temperature, indicating thermal decomposition processes [27]. These spectral changes provide valuable information about the compound's thermal behavior and degradation pathways [27].

Mass Spectrometry Characteristics

Mass spectrometry analysis of gamma-terpinene produces characteristic fragmentation patterns that enable reliable compound identification and structural elucidation [17] [20]. The molecular ion peak appears at mass-to-charge ratio 136, corresponding to the molecular weight of the intact molecule [17] [20]. However, this peak typically exhibits relatively low intensity due to the facile fragmentation of the cyclohexadiene structure under electron impact conditions [17] [20].

The base peak in gamma-terpinene mass spectra consistently appears at mass-to-charge ratio 93, representing 99.99% relative intensity [17] [20]. This fragment ion corresponds to the loss of an isopropyl group (C3H7, mass 43) from the molecular ion, resulting in the formation of a stabilized tropylium-like cation [17] [20]. The high abundance of this fragment reflects the stability of the resulting ionic species and the favorable energetics of the fragmentation pathway [17] [20].

Additional significant fragment ions appear at mass-to-charge ratios 121, 91, and 77, each providing structural information about the fragmentation mechanisms [17] [20]. The fragment at mass 121 results from the loss of a methyl radical (CH3, mass 15) from the molecular ion, while the ions at masses 91 and 77 correspond to further fragmentation of the cyclohexadiene ring system [17] [20]. These fragmentation patterns remain consistent across different ionization techniques and instrumental conditions [17] [20].

Proton transfer reaction mass spectrometry studies have determined reaction rate constants for gamma-terpinene with hydronium ions [20]. The compound exhibits characteristic behavior in atmospheric pressure chemical ionization conditions, forming protonated molecular ions at mass-to-charge ratio 137 [17]. These mass spectrometric properties enable sensitive detection and quantification of gamma-terpinene in complex mixtures and environmental samples [17] [20].

Mass-to-Charge RatioRelative Intensity (%)Fragment IdentityReference
13633-48Molecular ion [M]+ [17] [20]
9399.99Base peak [M-43]+ [17] [20]
12128-32[M-15]+ [17] [20]
9121-35Ring fragment [17] [20]
7731Ring fragment [17] [20]

NMR Spectral Data (1H and 13C)

Nuclear magnetic resonance spectroscopy provides detailed structural information about gamma-terpinene through analysis of both proton (1H) and carbon-13 (13C) spectra [17] [19]. The compound's NMR spectral data are well-documented in spectroscopic databases, offering reliable reference information for structural confirmation and purity assessment [17] [19]. The spectral patterns reflect the symmetry properties and electronic environment of the cyclohexadiene framework [17] [19].

Proton NMR spectroscopy reveals characteristic signal patterns corresponding to the various hydrogen environments within the gamma-terpinene structure [17] [19]. The vinyl protons associated with the double bonds exhibit distinct chemical shifts that differentiate them from the aliphatic hydrogen atoms present in the isopropyl and methyl substituents [17] [19]. Integration ratios provide quantitative information about the relative numbers of hydrogen atoms in each structural environment [17] [19].

Carbon-13 NMR spectroscopy offers complementary structural information through analysis of the carbon framework [17] [19]. The spectrum displays signals corresponding to the sp2-hybridized carbon atoms of the double bonds as well as the sp3-hybridized carbons of the saturated portions [17] [19]. Chemical shift assignments enable differentiation between quaternary, tertiary, secondary, and primary carbon atoms within the molecular structure [17] [19].

Advanced NMR techniques including two-dimensional correlation spectroscopy and nuclear Overhauser effect measurements provide additional structural insights [17] [19]. These methods enable determination of connectivity patterns and spatial relationships between different parts of the gamma-terpinene molecule [17] [19]. The availability of comprehensive NMR data facilitates accurate structural assignments and supports conformational analysis studies [17] [19].

Chemical Stability and Reactivity Patterns

gamma-Terpinene demonstrates moderate chemical stability under ambient conditions but exhibits specific reactivity patterns that influence its behavior in various environments [24] [25] [26]. The compound remains stable when stored under normal atmospheric conditions of temperature and pressure, provided that exposure to strong oxidizing agents and elevated temperatures is minimized [24] [25]. Chemical stability assessments indicate that the material maintains its integrity during typical storage and handling procedures [24] [25] [26].

Thermal stability analysis reveals that gamma-terpinene remains stable up to approximately 50°C, beyond which thermal decomposition processes begin to occur [24] [27]. Thermogravimetric studies demonstrate continuous mass loss in the temperature range of 50-175°C, with the most significant degradation occurring between 175-220°C [27]. The thermal decomposition follows a two-step mechanism, with the first step attributed to vaporization of the more volatile components and the second step corresponding to thermal breakdown of the molecular structure [27].

Oxidation susceptibility represents a significant reactivity characteristic of gamma-terpinene, with the compound readily undergoing oxidation to form para-cymene as the primary product [27] [30] [31]. This oxidative transformation occurs readily in the presence of atmospheric oxygen and is accelerated by elevated temperatures and the presence of catalytic species [27] [30]. The oxidation mechanism involves the loss of hydrogen atoms from the cyclohexadiene ring system, resulting in aromatization to form the cymene product [30] [31].

Atmospheric reactivity studies have quantified the reaction rate constant for gamma-terpinene with nitrate radicals as 2.4 × 10⁻¹¹ cubic centimeters per molecule per second [28] [31]. This reactivity places gamma-terpinene among the moderately reactive biogenic volatile organic compounds in atmospheric chemistry [28] [31]. The reaction proceeds through addition of the nitrate radical to the double bond system, followed by complex rearrangement and fragmentation processes [28] [31].

Photochemical stability investigations demonstrate that gamma-terpinene exhibits remarkable photostability when subjected to ultraviolet irradiation at wavelengths greater than 200 nanometers [19]. Unlike some related terpenes, gamma-terpinene does not undergo significant photoisomerization or photodegradation under these conditions [19]. This photostability characteristic distinguishes gamma-terpinene from alpha-terpinene, which readily undergoes ring-opening reactions under similar irradiation conditions [19].

Stability ParameterCondition/ValueOutcomeReference
Thermal StabilityUp to 50°CStable [24] [27]
Thermal Decomposition50-175°CContinuous mass loss [27]
Oxidation ProductAtmospheric O₂para-Cymene formation [27] [30]
NO₃ Reaction Rate2.4 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Moderate reactivity [28] [31]
UV Photostabilityλ > 200 nmPhotostable [19]
Storage ConditionsCool, dry, inert gasMaintains integrity [24] [25]

Enzymatic Mechanisms

Gamma-terpinene synthase (EC 4.2.3.114) catalyzes the cyclization of geranyl diphosphate (GPP) to produce gamma-terpinene through a complex enzymatic mechanism [1] [2] [3]. The enzyme operates via a magnesium-dependent mechanism that requires Mg²⁺ ions for catalytic activity, with Mn²⁺ serving as a less effective alternative cofactor [1] [2] [3]. The systematic name of this enzyme is geranyl-diphosphate diphosphate-lyase (cyclizing, gamma-terpinene-forming) [1] [4] [2] [5] [3].

The enzymatic mechanism involves several critical steps. Initially, the enzyme binds geranyl diphosphate in an extended conformation within the active site [6] [7]. The reaction proceeds through ionization of the substrate with loss of the diphosphate group, followed by isomerization to linalyl diphosphate [1] [2] [3]. A crucial mechanistic feature is the 1,2-hydride shift that occurs during the cyclization process [1] [2] [3]. Specifically, the 5-pro-S hydrogen of geranyl diphosphate is lost during this reaction [1] [2] [3]. The cyclization process ultimately results in the formation of gamma-terpinene as the primary product, although traces of several other monoterpenoids are also formed [1] [2] [3].

Structural analysis of the gamma-terpinene synthase from Thymus vulgaris (TvTPS) reveals a dimeric enzyme structure with a molecular weight of approximately 63.3 kDa per subunit [8] [6] [7]. The crystal structure has been determined at 1.65 Å resolution, confirming the dimeric quaternary structure and providing insights into the active site architecture [6] [7]. The putative active site shows pronounced structural similarity to other monoterpene synthases from the Lamiaceae family, including (+)-bornyl diphosphate synthase and 1,8-cineole synthase from Salvia species, as well as (4S)-limonene synthase from Mentha spicata [6] [7].

Gene Structure and Regulation

The gamma-terpinene synthase gene exhibits specific structural features that influence its expression and regulation. The TPS2 gene from Thymus vulgaris has been extensively characterized and shows typical monoterpene synthase gene organization [8] [6]. The gene encodes a protein with plastid-targeting sequences that are essential for proper subcellular localization [9] [10].

Transcriptional regulation of gamma-terpinene synthase genes involves multiple levels of control. Gene expression is influenced by developmental stage, with peak expression typically occurring during active monoterpene biosynthesis phases [10] [11]. The McTPS22 gene from Monarda citriodora demonstrates tissue-specific expression patterns, with primary activity in glandular trichomes as confirmed by histochemical GUS staining [10].

Promoter analysis reveals the presence of various cis-acting regulatory elements that respond to phytohormones and environmental factors [10]. The McTPS22 promoter contains binding sites for 46 transcription factors, with 36 showing significant correlations with gamma-terpinene accumulation [10]. These regulatory elements include MYC2, G-box, ABRE (ABA-responsive elements), CGTCA-motif, and multiple types of MYB-binding sites [12]. Gene co-expression network analysis has identified 507 genes that interact with McTPS22, including 80 transcription factors that may serve as potential regulators [10].

The regulation is also responsive to biotic and abiotic stress conditions. Phytohormone elicitation studies and quantitative real-time PCR analysis confirm that gene expression can be modulated by environmental stimuli [10]. The presence of stress-related cis-acting regulatory elements, including salicylic acid-related elements (as-1, ARE, TCA-element, and TC-rich repeats), suggests involvement in pathogen-induced responses [12].

Biosynthetic Pathways

Mevalonate (MVA) Pathway

The mevalonate pathway represents one of two major biosynthetic routes leading to gamma-terpinene production and operates primarily in the cytosol [13] [14] [15]. This pathway begins with the condensation of two acetyl-CoA molecules by acetyl-CoA acetyltransferase (encoded by mvaE), followed by the addition of a third acetyl-CoA molecule via HMG-CoA synthase (mvaS) to form 3-hydroxy-3-methylglutaryl-CoA [8] [13] [14] [15].

The rate-limiting step of the MVA pathway is catalyzed by HMG-CoA reductase (HMGR), which converts HMG-CoA to mevalonate using NADPH as a cofactor [13] [14] [15]. This enzyme has been extensively studied for metabolic engineering applications, with different sources providing varying catalytic efficiencies [13]. The truncated form of Enterococcus faecalis MvaE, containing only HMGR activity, has shown superior performance compared to traditional yeast HMGR enzymes [13].

Subsequent enzymatic steps convert mevalonate through a series of phosphorylation and decarboxylation reactions. Mevalonate kinase (MK/ERG12) phosphorylates mevalonate to mevalonate 5-phosphate, followed by phosphomevalonate kinase (PMK/ERG8) producing mevalonate 5-diphosphate [8] [13] [14] [15]. Finally, mevalonate pyrophosphate decarboxylase (PMD/ERG19) catalyzes the decarboxylation and dehydration to yield isopentenyl diphosphate (IPP) [8] [13] [14] [15].

The MVA pathway has been successfully engineered in Escherichia coli for gamma-terpinene production. Introduction of the heterologous MVA pathway, combined with geranyl diphosphate synthase and gamma-terpinene synthase genes, enabled microbial production reaching 275.41 mg L⁻¹ in fed-batch fermentation [8]. Metabolic engineering strategies include overexpression of rate-limiting enzymes, cofactor balance optimization, and integration of pathway genes into bacterial chromosomes for improved stability [8].

Methylerythritol 4-Phosphate (MEP) Pathway

The methylerythritol 4-phosphate pathway serves as the alternative route for gamma-terpinene biosynthesis and operates within plastids [16] [14] [17] [18]. This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) to form 1-deoxy-D-xylulose 5-phosphate [16] [14] [17] [18].

The second step involves 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), which converts DXP to 2-C-methylerythritol 4-phosphate using NADPH as a cofactor [16] [14] [17] [18]. This step represents a key regulatory point in the pathway and is subject to feedback regulation [17]. Subsequent enzymatic steps involve cytidine 5'-diphospho-2-C-methylerythritol synthase, cytidine 5'-diphospho-2-C-methylerythritol kinase, and other enzymes that ultimately produce both IPP and dimethylallyl diphosphate (DMAPP) [16] [14] [17] [18].

The MEP pathway exhibits rapid regulation capabilities, particularly in response to metabolic demand for isoprene and other monoterpenes [17]. When deuterated 1-deoxy-D-xylulose is administered, the exogenous DXP can displace endogenous sources while maintaining constant overall isoprene emission rates, indicating effective feedback regulation [17]. This regulation likely involves DXP synthase activity modulation to maintain steady-state concentrations of DMAPP [17].

Cross-talk between the MVA and MEP pathways has been documented in various plant systems. Both pathways contribute to the cellular pools of IPP and DMAPP, which serve as universal precursors for all terpenoid biosynthesis [16] [14] [18]. The relative contribution of each pathway to gamma-terpinene production can vary depending on tissue type, developmental stage, and environmental conditions [19].

Precursors and Intermediates

Role of Geranyl Diphosphate (GPP)

Geranyl diphosphate serves as the immediate precursor for gamma-terpinene biosynthesis and represents the first committed step toward monoterpene formation [1] [8] [4] [9] [20]. GPP is synthesized by geranyl diphosphate synthase (GPPS) through the condensation of dimethylallyl diphosphate (DMAPP) with isopentenyl diphosphate (IPP) [8] [13] [16] [21] [20]. This C₁₀ prenyl diphosphate serves as the universal substrate for all monoterpene synthases, including gamma-terpinene synthase [20].

The structure and geometry of GPP are crucial for proper enzyme recognition and catalysis. Geranyl diphosphate exists in an extended, trans-configuration that must undergo conformational changes during the cyclization process [21] [20]. The crystal structure analysis of geranylgeranyl diphosphate synthase provides insights into the binding geometry and reaction mechanisms that are relevant to GPP synthesis [21]. The binding mode involves specific interactions between the enzyme active site and both the isoprene units and the diphosphate moiety [21].

Kinetic studies reveal that GPP availability can be a limiting factor in gamma-terpinene production systems. In metabolically engineered Escherichia coli strains, the expression level of geranyl diphosphate synthase (GPPS2) directly correlates with gamma-terpinene production efficiency [8]. SDS-PAGE analysis of engineered strains shows that GPPS2 protein expression levels are relatively low compared to other pathway enzymes, suggesting this as a potential bottleneck [8].

The metabolic fate of GPP is subject to competition from other monoterpene synthases and degradation pathways. In engineered microbial systems, GPP can be consumed by endogenous enzymes or diverted to other monoterpene products depending on the relative activities and expression levels of competing enzymes [8]. This competition necessitates careful balancing of enzyme expression levels to maximize gamma-terpinene production [8].

Cyclization Mechanisms

The cyclization of geranyl diphosphate to gamma-terpinene involves a series of carbocation intermediates and rearrangements that determine the final product specificity [1] [2] [3]. The mechanism initiates with the ionization of GPP through loss of the diphosphate group, creating a geranyl cation [2] [3]. This initial ionization step requires Mg²⁺ coordination with the diphosphate moiety, facilitating its departure [1] [2] [3].

Following ionization, the geranyl cation undergoes isomerization to form linalyl diphosphate, which maintains the transoid conformation of the original GPP substrate [2] [3]. A critical mechanistic feature is the subsequent rotation around the C-2,3 bond, converting the molecule from transoid to cisoid conformation [2] [3]. This conformational change positions the substrate for the cyclization reaction that creates the six-membered ring characteristic of gamma-terpinene [2] [3].

The cyclization process involves nucleophilic attack by the C-6 position on the electrophilic C-1 center, forming the alpha-terpinyl cation intermediate [2] [3]. This cyclization is accompanied by the characteristic 1,2-hydride shift that determines the specific substitution pattern of gamma-terpinene [1] [2] [3]. The 5-pro-S hydrogen of the original geranyl diphosphate is specifically eliminated during this process [1] [2] [3].

Product specificity in the cyclization mechanism is determined by active site architecture and specific amino acid residues that control the conformation and positioning of reaction intermediates [6] [7]. Structural comparison with related monoterpene synthases reveals conserved regions that are essential for catalysis, including Trp-317, Ile-337, Thr-342, Tyr-420, Ser-445, Ile-451, Leu-485, and Tyr-564 in the Thymus vulgaris enzyme [6]. Variable regions, particularly those located on helix α14 and comprising residues 338-341, appear to influence product specificity and may explain the preference for gamma-terpinene formation over other potential cyclization products [6].

Metabolic Regulation in Plants

Metabolic regulation of gamma-terpinene biosynthesis occurs at multiple levels, involving transcriptional control, post-translational modifications, and metabolic feedback mechanisms [10] [12] [11]. Transcriptional regulation represents the primary control point, with gene expression responding to developmental cues, environmental stimuli, and metabolic signals [10] [11].

Tissue-specific regulation ensures that gamma-terpinene production occurs in appropriate cellular compartments. In Monarda citriodora, the McTPS22 gene shows preferential expression in glandular trichomes, the specialized structures responsible for essential oil production [10]. This localization is achieved through tissue-specific transcription factors and cis-regulatory elements in the gene promoter [10].

Developmental regulation coordinates gamma-terpinene biosynthesis with plant growth and metabolic demands [11]. Gene expression typically peaks during active periods of monoterpene accumulation, often coinciding with leaf expansion or reproductive development [11]. Temporal regulation involves the coordinated expression of multiple pathway genes, including those encoding precursor biosynthesis enzymes and the terminal gamma-terpinene synthase [11].

Environmental regulation allows plants to modulate gamma-terpinene production in response to biotic and abiotic stress conditions [10] [12]. Pathogen attack, herbivore damage, and abiotic stresses can induce expression of gamma-terpinene synthase genes through signaling pathways involving jasmonic acid, salicylic acid, and other stress hormones [12]. The presence of stress-responsive cis-elements in gene promoters facilitates this environmental responsiveness [12].

Metabolic feedback regulation provides fine-tuning of gamma-terpinene biosynthesis based on product accumulation and metabolic flux [17]. The MEP pathway, in particular, exhibits sophisticated feedback control mechanisms that maintain homeostasis of terpenoid precursors [17]. Cross-regulation between the MVA and MEP pathways allows for compensatory responses when one pathway is perturbed [19].

Evolutionary Aspects of Biosynthetic Pathways

The evolutionary history of gamma-terpinene biosynthetic pathways reflects the broader evolution of terpenoid metabolism in land plants [22] [23]. Phylogenetic analysis indicates that terpene synthase genes originated after the divergence of land plants from charophytic algae, with the ancestral TPS gene likely encoding a bifunctional enzyme for phytohormone biosynthesis [22].

The gamma-terpinene synthase belongs to the TPS-b subfamily, which is characterized by monofunctional class I monoterpene synthases that operate in plastids [22] [23]. This subfamily represents one of the angiosperm-specific TPS lineages that arose through gene duplication and functional divergence early in land plant evolution [22]. The TPS-b genes show variable distribution among plant families, with notable losses in some Poaceae species, indicating adaptive evolutionary responses [23].

Phylogenomic analysis across 115 angiosperms reveals complex evolutionary patterns within the TPS gene family [23]. The TPS-a subfamily, which includes some gamma-terpinene synthases, shows significant expansion and represents the largest TPS subgroup in many species [23]. This expansion likely reflects the importance of specialized metabolites in plant-environment interactions and the evolutionary pressure for chemical diversity [23].

Synteny analysis provides insights into the evolutionary conservation and diversification of TPS genes [23]. The identification of 22,035 syntenic relationships among 1,618 TPS genes across angiosperm genomes reveals both conserved orthologous relationships and lineage-specific expansions [23]. Species-specific TPS clusters within particular families, such as Solanaceae, Brassicaceae, and Poaceae, suggest origins from whole-genome duplication events [23].

Functional evolution of gamma-terpinene synthases involves both subfunctionalization and neofunctionalization events [22] [24]. Subfunctionalization occurs when duplicated genes partition ancestral functions, while neofunctionalization involves the acquisition of novel catalytic activities [22]. The evolution of product specificity in monoterpene synthases demonstrates how subtle changes in active site residues can dramatically alter enzymatic function [25].

The combinatorial evolution of TPS gene clusters provides insights into how terpene chemical diversity is generated [24]. Studies in Oryza species reveal that terpene variations among individual species result from gene duplication, retention/loss/degradation of duplicated genes, varying selection pressure, retention/divergence in catalytic activities, and divergence in expression regulation [24]. This multi-level evolutionary process explains the vast chemical diversity of terpenes among land plants [24].

Physical Description

Liquid
Colourless oily liquid; refreshing, herbaceous-citrusy aroma

XLogP3

2.8

Boiling Point

183.0 °C

Density

0.841-0.845

LogP

4.5 (LogP)
4.50

Melting Point

-10.0 °C
-10 °C
-10°C

UNII

4YGF4PQP49

GHS Hazard Statements

Aggregated GHS information provided by 1951 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1951 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 1948 of 1951 companies with hazard statement code(s):;
H226 (99.64%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (95.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.09 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

99-85-4

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
1,4-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem

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